ethyl (2S,3R)-2-amino-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3R)-2-amino-3-methylpentanoate is a chiral ester derivative of the amino acid isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-2-amino-3-methylpentanoate typically involves the esterification of (2S,3R)-2-amino-3-methylpentanoic acid. One common method is the reaction of the amino acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic catalysis. Enzymes like lipases can be used to catalyze the esterification process under milder conditions, which is advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of ethyl (2S,3R)-2-amino-3-methylpentanol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl (2S,3R)-2-amino-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential use in drug development due to its chiral nature and biological activity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2S,3R)-2-amino-3-methylpentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its chiral nature allows for selective binding to molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl (2S,3R)-2-amino-3-methylpentanoate can be compared with other chiral esters of amino acids, such as:
Ethyl (2S,3R)-2-amino-3-hydroxybutanoate: Similar in structure but with a hydroxyl group instead of a methyl group.
Ethyl (2S,3R)-2-amino-3-methylbutanoate: Similar but with a shorter carbon chain.
Ethyl (2S,3R)-2-amino-3-phenylpropanoate: Similar but with a phenyl group instead of a methyl group.
These compounds share similar synthetic routes and chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (2S,3R)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
ICPWNTVICOHCML-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OCC)N |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.